molecular formula C13H14Cl2N4O2 B1509859 4,6-dichloro-1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1144080-31-8

4,6-dichloro-1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B1509859
M. Wt: 329.18 g/mol
InChI Key: NBPHZZVDIJRLQC-UHFFFAOYSA-N
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Patent
US08129371B2

Procedure details

(1,4-Dioxa-spiro[4.5]dec-8-yl)-hydrazine (46 g, 368 mL of above solution) was cooled in an ice bath, then triethylamine (47 mL) and ethanol (368 mL) were added. When the internal temperature reached 7.6° C., 2,4,6-trichloro-pyrimidine-5-carbaldehyde (32 g, synthesized by method of WO 02/066482) was added as a solid over 1.5 min. The internal temperature jumped to 12.6° C., and continued to rise to 17° C. during 4 min. After stirring a total of 28 min, water (367 mL) was added and the slurry was filtered. The cake was washed well twice with water (300 mL), then hexane (300 mL) and air dried over house vacuum overnight. This gave a damp cake that was washed twice with hexane (400 mL). Air-drying over house vacuum over weekend gave 35.29 g (70.8%) of 4,6-dichloro-1-(1,4-dioxa-spiro[4.5]dec-8-yl)-1H-pyrazolo[3,4-d]pyrimidine, containing ˜6.5% of 2,4,6-Trichloro-pyrimidine-5-carbaldehyde. It was important to have a minimal amount of 2,4,6-trichloro-pyrimidine-5-carbaldehyde, which consumes 2 equivalents of 8-oxa-3-aza-bicyclo[3.2.1]octane in the next step.
Quantity
368 mL
Type
reactant
Reaction Step One
Quantity
47 mL
Type
reactant
Reaction Step Two
Quantity
368 mL
Type
reactant
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Three
Name
Quantity
367 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2([CH2:10][CH2:9][CH:8]([NH:11][NH2:12])[CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1.C(N(CC)CC)C.C(O)C.[Cl:23][C:24]1[N:29]=[C:28](Cl)[C:27]([CH:31]=O)=[C:26]([Cl:33])[N:25]=1>O>[Cl:33][C:26]1[N:25]=[C:24]([Cl:23])[N:29]=[C:28]2[N:11]([CH:8]3[CH2:9][CH2:10][C:5]4([O:4][CH2:3][CH2:2][O:1]4)[CH2:6][CH2:7]3)[N:12]=[CH:31][C:27]=12

Inputs

Step One
Name
Quantity
368 mL
Type
reactant
Smiles
O1CCOC12CCC(CC2)NN
Step Two
Name
Quantity
47 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
368 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
32 g
Type
reactant
Smiles
ClC1=NC(=C(C(=N1)Cl)C=O)Cl
Step Four
Name
Quantity
367 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reached 7.6° C.
CUSTOM
Type
CUSTOM
Details
jumped to 12.6° C.
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the slurry was filtered
WASH
Type
WASH
Details
The cake was washed well twice with water (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
hexane (300 mL) and air dried over house vacuum overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
This gave a damp cake that
WASH
Type
WASH
Details
was washed twice with hexane (400 mL)
CUSTOM
Type
CUSTOM
Details
Air-drying over house vacuum over weekend

Outcomes

Product
Details
Reaction Time
4 min
Name
Type
product
Smiles
ClC1=C2C(=NC(=N1)Cl)N(N=C2)C2CCC1(OCCO1)CC2
Measurements
Type Value Analysis
AMOUNT: MASS 35.29 g
YIELD: PERCENTYIELD 70.8%
YIELD: CALCULATEDPERCENTYIELD 70.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.